

Oudenone Biosynthesis: A Technical Guide to a Fungal Polyketide Pathway

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Compound of Interest

Compound Name: Oudenone

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Introduction

Oudenone is a fungal secondary metabolite first isolated from the culture broth of *Oudemansiella radicata*. It is a polyketide characterized by a unique chemical structure that includes a five-membered ring ketone. **Oudenone** has garnered interest in the scientific community due to its biological activities, including the inhibition of tyrosine hydroxylase, suggesting its potential as a lead compound in drug discovery. This technical guide provides a comprehensive overview of the current understanding of the **oudenone** biosynthesis pathway, detailing the precursor molecules, the proposed enzymatic steps, and the experimental evidence that has shaped our knowledge of this intricate process. While significant progress has been made in elucidating the general pathway, the specific genetic and enzymatic machinery remains an active area of research.

The Oudenone Biosynthetic Pathway

The biosynthesis of **oudenone** is a classic example of fungal polyketide synthesis, originating from simple acetate units and culminating in a complex cyclized molecule. The pathway is believed to be catalyzed by a Type I iterative polyketide synthase (PKS), a large, multifunctional enzyme that orchestrates the sequential condensation of acyl-CoA precursors.

Precursor Supply and Chain Assembly

The carbon backbone of **oudenone** is a hexaketide, meaning it is assembled from six acetate units, which are supplied in the form of acetyl-CoA and malonyl-CoA. The biosynthesis is initiated by the loading of a starter unit, likely acetyl-CoA, onto the acyl carrier protein (ACP) domain of the PKS. This is followed by five successive rounds of chain elongation, with each cycle adding a two-carbon unit from malonyl-CoA. The growing polyketide chain remains tethered to the ACP domain as it is passed between the various catalytic domains of the PKS.

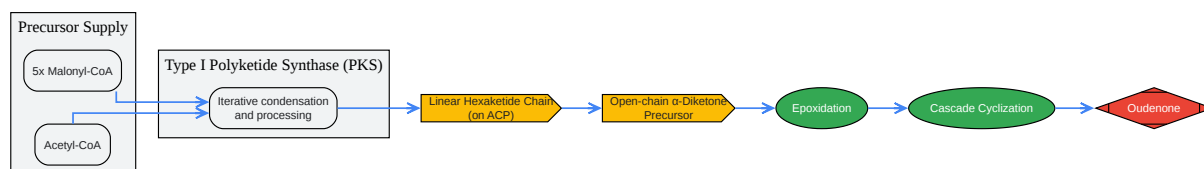
Proposed Cyclization via a Polyepoxide Cascade Model

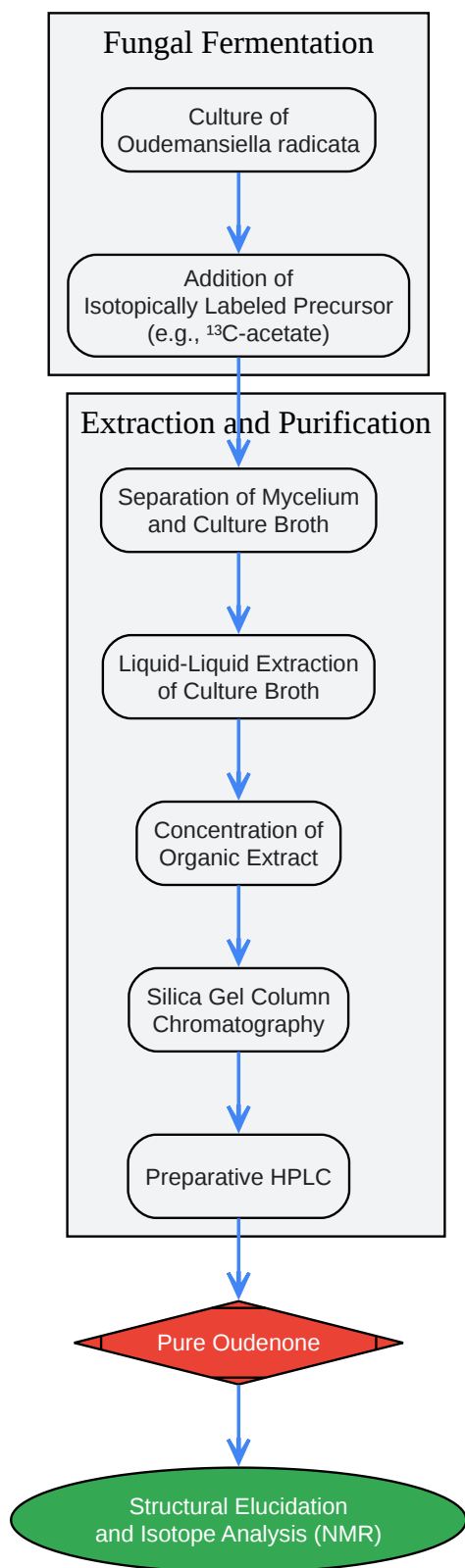
The key step in the formation of the characteristic **oudenone** structure is the cyclization of the linear polyketide precursor. Research has identified an open-chain α -diketone as the direct precursor to **oudenone**.^[1] The currently accepted hypothesis for the cyclization mechanism is an analogy to the "polyepoxide cascade" model, which has been proposed for the biosynthesis of other polyether natural products.^[1]

This proposed mechanism involves the following key transformations:

- **Epoxidation:** The linear polyketide chain undergoes a series of epoxidation reactions.
- **Cascade Cyclization:** A series of nucleophilic attacks initiated by a hydroxyl group leads to a cascade of ring closures, forming the five-membered ring of **oudenone**.
- **Rearrangement and Oxidation:** Subsequent rearrangements and oxidative modifications would lead to the final **oudenone** structure.

DOT code block for the proposed **oudenone** biosynthesis pathway:





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References

- 1. tsantrizos-group.mcgill.ca [tsantrizos-group.mcgill.ca]
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